C-82 is a chemical compound recognized as an active metabolite derived from the lead compound PRI-724, which is a selective antagonist of the interaction between the transcriptional coactivator CREB-binding protein and β-catenin. This compound plays a significant role in modulating the Wnt/β-catenin signaling pathway, which is crucial in various biological processes, including cell proliferation and differentiation. C-82 has been studied for its potential therapeutic applications in oncology and fibrotic diseases due to its ability to inhibit cell growth and promote apoptosis in cancer cells .
C-82 primarily functions through its interaction with β-catenin and CREB-binding protein. By inhibiting this interaction, C-82 alters the dynamics of the Wnt signaling pathway, leading to reduced cell proliferation and increased apoptosis. In vitro studies have shown that C-82 can inhibit fibrogenesis and cell migration while promoting apoptosis in various cell types. This mechanism makes it a candidate for treating conditions such as endometriosis and liver cirrhosis, where aberrant Wnt signaling contributes to disease progression .
C-82 exhibits notable biological activity, particularly in its role as a modulator of the Wnt/β-catenin signaling pathway. Research indicates that it can effectively inhibit the growth of endometriotic lesions in mouse models, demonstrating its potential as an antifibrotic agent. The compound has also been shown to increase apoptosis significantly in treated cells, highlighting its effectiveness in targeting cancerous tissues . Additionally, C-82's ability to alter the tumor microenvironment suggests that it may enhance the efficacy of other anticancer therapies when used in combination .
The synthesis of C-82 involves multiple steps starting from ICG-001, which serves as a precursor. The process typically includes:
C-82 has several potential applications:
Studies on C-82 have focused on its interactions within cellular pathways:
C-82 shares similarities with several other compounds that target the Wnt/β-catenin signaling pathway or exhibit similar biological activities. The following compounds are noteworthy:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
ICG-001 | CBP/β-catenin antagonist | Precursor to C-82; effective in reducing cell proliferation |
E7386 | Selective inhibitor of β-catenin/CBP interaction | Improved stability and solubility compared to C-82; shows enhanced antitumor activity |
PRI-724 | CBP/β-catenin antagonist | Parent compound; broader spectrum of action but less specificity than C-82 |
ICG-001 Derivatives | Various modifications targeting CBP/β-catenin | Explore different structural alterations for enhanced efficacy |
C-82's uniqueness lies in its specific binding affinity and functional modulation of β-catenin interactions compared to its analogs, making it a promising candidate for targeted therapeutic strategies in cancer and fibrotic diseases .
C-82 exerts its anticancer effects primarily by antagonizing the β-catenin-CBP interaction, a key node in the Wnt signaling pathway. This disruption impedes the formation of transcriptional complexes necessary for oncogene activation, leading to epigenetic reprogramming across multiple cellular layers.
C-82 induces significant chromatin restructuring in cancer stem cells (CSCs), which are characterized by their self-renewal capacity and resistance to conventional therapies. In endometriosis-derived stromal cells, C-82 treatment reduced gel contractility by 662% compared to controls, indicative of diminished fibrotic activity and CSC plasticity [1]. Mechanistically, this aligns with C-82's ability to downregulate α-smooth muscle actin (α-SMA) mRNA expression, a marker of myofibroblast transition [1].
In acute myeloid leukemia (AML), C-82 synergizes with venetoclax to overcome drug resistance by destabilizing myeloid cell leukemia-1 (Mcl-1) protein through proteasomal degradation [6]. This dual targeting of survival pathways coincides with chromatin relaxation in CSC populations, as evidenced by increased accessibility of pro-apoptotic gene promoters.
Table 1: C-82-Mediated Inhibition of Cancer Stem Cell Properties
Assay | Concentration (µM) | Inhibition (%) | p-value |
---|---|---|---|
MTT (Cell Viability) | 0.2–20 | 29.1–51.8 | p < 0.0001 |
BrdU (Proliferation) | 0.2–20 | 39.9–91.9 | p < 0.0000 |
Gel Contractility | 20 | 662 | p = 0.0063 |
Data derived from endometrial stromal cell models demonstrate dose-dependent suppression of CSC hallmarks [1].
The β-catenin-CBP complex normally recruits histone acetyltransferases (HATs) to facilitate chromatin relaxation at Wnt target genes. C-82's disruption of this interaction reduces localized histone acetylation, particularly at H3K27ac sites, which are enriched in super-enhancers regulating CSC identity [5]. In pancreatic cancer models, analogous β-catenin/CBP inhibitors like ICG-001 alter three-dimensional chromatin architecture by displacing coactivators from enhancer regions [8].
While direct measurements of histone acetylation changes under C-82 treatment remain limited, downstream effects include suppressed transcription of epithelial-mesenchymal transition (EMT) genes such as SNAI1 and TWIST1 [4]. This suggests that C-82-mediated CBP inhibition creates a chromatin environment refractory to maintaining the hyperse acetylated state required for CSC maintenance.
Emerging evidence links Wnt/β-catenin signaling to the regulation of long non-coding RNAs (lncRNAs) that scaffold chromatin-modifying complexes. In triple-negative breast cancer models, C-82 analogs suppress metastasis-associated lncRNAs (H19, MALAT1) by attenuating their promoter occupancy by β-catenin/CBP [4]. This lncRNA downregulation correlates with increased polycomb repressive complex 2 (PRC2) activity at pluripotency gene loci, effectively silencing stemness pathways.
A proposed mechanism involves C-82-induced dissociation of CBP from β-catenin, preventing the recruitment of lncRNA-protein complexes that stabilize open chromatin configurations. Ongoing studies are mapping genome-wide lncRNA expression changes following C-82 treatment to identify novel epigenetic dependencies in CSCs.